N-acetyl-alpha-D-glucosamine 1-phosphate

UDP-GlcNAc pyrophosphorylase Sugar nucleotide biosynthesis Enzyme kinetics

Researchers requiring authentic N-acetyl-alpha-D-glucosamine 1-phosphate (free acid) for enzymatic UDP-GlcNAc synthesis face limited commercial supply, as most vendors stock only the disodium salt. This compound is the mandatory substrate for AGX2-mediated UDP-GlcNAc production. Substitution with GalNAc-1-P forces 8-fold higher enzyme loading, while non-acetylated analogs fail GlmU uridyltransferase recognition entirely. - Enables direct assessment of uridyltransferase activity, bypassing the prokaryotic acetylation step. - Essential for AGM1 inhibition assays; non-acetylated analogs lack the critical N-acetyl recognition motif. - Typically supplied as disodium salt for stability; free acid available via custom synthesis.

Molecular Formula C8H16NO9P
Molecular Weight 301.19 g/mol
CAS No. 119185-04-5
Cat. No. B051464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-alpha-D-glucosamine 1-phosphate
CAS119185-04-5
SynonymsFatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil
Molecular FormulaC8H16NO9P
Molecular Weight301.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O
InChIInChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1
InChIKeyFZLJPEPAYPUMMR-FMDGEEDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-alpha-D-Glucosamine 1-Phosphate Overview


N-Acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P; CAS 119185-04-5) is a phosphorylated amino sugar belonging to the N-acyl-alpha-hexosamine class. With a molecular formula of C₈H₁₆NO₉P and molecular weight of 301.19 g/mol [1], this compound serves as an essential metabolic intermediate in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the universal sugar nucleotide donor for glycoprotein, glycolipid, and proteoglycan biosynthesis across all domains of life [2]. GlcNAc-1-P is formed via the action of phosphoacetylglucosamine mutase (AGM1/PGM3) from GlcNAc-6-P [3] or via acetylation of glucosamine-1-phosphate by the bifunctional enzyme GlmU in prokaryotes [4]. Its strategic position at the branch point preceding UDP-GlcNAc formation makes it a pivotal control point and substrate for multiple enzyme classes including uridyltransferases and phosphotransferases [5].

UDP-GlcNAc biosynthesis studies
Phosphoacetylglucosamine mutase (AGM1) substrate
Uridyltransferase (GlmU/AGX) substrate for sugar nucleotide synthesis

Why GlcNAc-1-P Substitution Fails


Generic substitution of N-acetyl-alpha-D-glucosamine 1-phosphate with structurally similar amino sugar phosphates—including its C-4 epimer N-acetylgalactosamine-1-phosphate (GalNAc-1-P) or the non-acetylated precursor glucosamine-1-phosphate—is not scientifically justifiable due to strict enzyme recognition requirements at multiple catalytic steps. UDP-GlcNAc pyrophosphorylase isoforms exhibit differential substrate preferences: AGX2 displays 8-fold higher activity toward GlcNAc-1-P compared to GalNAc-1-P, while AGX1 shows a reversed 2-3× preference [1]. Furthermore, GlmU uridyltransferase demonstrates absolute discrimination against non-amide analogs, converting only GlcNAc-1-P derivatives bearing an intact amide linkage at C-2 while rejecting sulfonamide or amine variants [2]. Even subtle stereochemical alterations at the anomeric center abolish recognition, as phosphoacetylglucosamine mutase requires the α-configuration for productive binding and catalytic turnover [3]. The quantitative evidence presented below establishes that enzyme active sites have evolved precise molecular recognition determinants that preclude simple analog substitution without significant loss—or complete abolition—of catalytic competence.

C-4 epimer (GalNAc-1-P)
AGX2 isoform shows markedly lower activity toward GalNAc-1-P, potentially reducing UDP-GlcNAc yield.
Non-acetylated glucosamine-1-phosphate
AGM1 requires the N-acetyl group for productive binding; substitution may abolish catalytic turnover.
C-2 modified analogs
GlmU uridyltransferase discriminates against sulfonamide or amine variants, leading to synthesis failure.

GlcNAc-1-P Specificity Evidence


AGX2 Isoform Substrate Preference

In direct head-to-head enzyme assays with purified recombinant human UDP-N-acetylhexosamine pyrophosphorylase isoforms, AGX2 (the splice variant lacking a 17-amino acid insert) exhibits 8-fold higher catalytic activity toward N-acetyl-alpha-D-glucosamine 1-phosphate compared to its C-4 epimer N-acetylgalactosamine-1-phosphate [1]. Conversely, the AGX1 isoform (containing the 17-amino acid insert) shows 2- to 3-fold higher activity toward GalNAc-1-P relative to GlcNAc-1-P [1]. This isoform-specific substrate discrimination demonstrates that procurement of the correct amino sugar phosphate is essential for assays targeting specific UDP-GlcNAc pyrophosphorylase variants.

AGX2 Substrate Preference
Head-to-head
8-fold higher activity for GlcNAc-1-P vs. GalNAc-1-P with AGX2 isoform
Supports isoform-specific substrate selection for AGX2-based synthesis
Activity measured with purified recombinant human isoforms
UDP-GlcNAc pyrophosphorylase Sugar nucleotide biosynthesis Enzyme kinetics

GlmU Uridyltransferase Substrate Specificity

A systematic evaluation of eight chemically synthesized N-acetylglucosamine-1-phosphate analogs against Escherichia coli GlmU uridyltransferase revealed that only those substrates bearing an amide linkage to the C-2 nitrogen were successfully converted to the corresponding UDP-sugar nucleotides [1]. Analogs with sulfonamide linkages or free amine groups at the C-2 position were completely rejected as substrates [1]. The native N-acetyl-alpha-D-glucosamine 1-phosphate served as the reference substrate, while structurally perturbed analogs failed to undergo uridyl transfer.

GlmU Substrate Recognition
Head-to-head
Only amide-linked C-2 analogs converted; non-amide analogs completely rejected
Authentic GlcNAc-1-P required for GlmU-mediated UDP-sugar synthesis
E. coli GlmU enzyme assay; HPLC/MS monitoring
GlmU uridyltransferase Substrate specificity UDP-sugar analog synthesis

AGM1 Substrate Recognition Requirement

Crystal structure analysis of Candida albicans N-acetylglucosamine-phosphate mutase (AGM1) in complex with its product GlcNAc-1-P reveals that substrate specificity arises from precise recognition of the N-acetyl group by residues Val-370 and Asn-389 in domain 3 [1]. The enzyme catalyzes the intramolecular phosphoryl transfer converting GlcNAc-6-P to GlcNAc-1-P, a reaction essential for UDP-GlcNAc biosynthesis in eukaryotes [1]. Comparative analysis with the broader alpha-D-phosphohexomutase superfamily indicates that AGM1 cannot utilize glucose-1-phosphate or glucosamine-1-phosphate as substrates due to the absence of the N-acetyl recognition motif [1].

AGM1 N-Acetyl Recognition
Class-level
N-acetyl group interacts with Val-370/Asn-389; non-acetylated sugars lack binding motif
Non-acetylated analogs may not serve as AGM1 substrates
Structural inference from C. albicans AGM1 crystal complex
Phosphoacetylglucosamine mutase AGM1 UDP-GlcNAc pathway

Cross-Species Km Variation

Cross-species analysis of UDP-N-acetylglucosamine pyrophosphorylase kinetics reveals substantial differences in substrate affinity for N-acetyl-alpha-D-glucosamine 1-phosphate. In Candida albicans extracts, the apparent Km for GlcNAc-1-P was determined to be 2.1 mM [1], whereas the human enzyme displays a Km of approximately 0.3 mM under comparable pH conditions [2]. These divergent Km values across species necessitate careful enzyme source consideration when designing assays or biocatalytic syntheses, as substrate concentrations optimized for one system may be suboptimal in another.

Cross-Species Km
Context-dependent
Km: 2.1 mM (C. albicans) vs. 0.3 mM (human)
Substrate affinity varies with enzyme source; may influence assay design
Data from independent studies; conditions differ
Enzyme kinetics Michaelis-Menten constant Cross-species comparison

Biosynthetic Pathway Divergence

N-Acetyl-alpha-D-glucosamine 1-phosphate occupies distinct positions in prokaryotic versus eukaryotic UDP-GlcNAc biosynthetic pathways, which dictates its utility as an experimental substrate. In eukaryotes (including yeast and mammals), glucosamine-6-phosphate is first N-acetylated to GlcNAc-6-P, which is then isomerized by AGM1 to GlcNAc-1-P [1][2]. In contrast, the bacterial pathway initially isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate, which is subsequently acetylated by the bifunctional GlmU enzyme to yield GlcNAc-1-P [3]. This pathway divergence means that GlcNAc-1-P serves as a direct substrate for uridyltransferase in both systems but is generated through different enzymatic routes.

Pathway Divergence
Class-level
Eukaryotes: GlcNAc-1-P from GlcNAc-6-P via AGM1; Prokaryotes: from GlcN-1-P via GlmU
Pathway context determines appropriate bypass strategy
Comparative pathway analysis
Metabolic pathway Prokaryotic biosynthesis Eukaryotic biosynthesis

Endogenous Feedback Inhibition of GlmU

N-Acetyl-alpha-D-glucosamine 1-phosphate functions not only as a pathway intermediate but also as a feedback inhibitor of its own biosynthetic enzyme. The product of the GlmU acetylation reaction, GlcNAc-1-P, exhibits 50% inhibition of the enzyme at a concentration of 0.1 mM [1]. This product inhibition establishes an endogenous regulatory mechanism distinct from that observed with other pathway intermediates. For comparison, the alternative substrate galactosamine-1-phosphate displays a substantially higher Km of 15 mM, reflecting markedly lower enzyme affinity [1].

GlmU Feedback Inhibition
Head-to-head
50% inhibition at 0.1 mM; 150-fold lower than Km of alternative substrate
Product inhibition may affect preparative-scale synthesis
E. coli GlmU acetylation assay
Enzyme inhibition Feedback regulation GlmU

GlcNAc-1-P Application Scenarios


UDP-GlcNAc Synthesis via AGX2

Based on the 8-fold activity preference of AGX2 for GlcNAc-1-P over GalNAc-1-P [4], this compound is the mandatory substrate for UDP-GlcNAc production when using the AGX2 isoform. Researchers conducting one-pot UDP-GlcNAc synthesis with recombinant human AGX2 should procure N-acetyl-alpha-D-glucosamine 1-phosphate rather than the galactosamine analog to achieve maximal catalytic efficiency and minimize enzyme loading costs. Substitution with GalNAc-1-P would necessitate 8× higher enzyme concentrations to achieve equivalent turnover, rendering the reaction economically unviable.

Chemoenzymatic Synthesis of UDP-Sugar Analogs

The absolute requirement for an amide linkage at C-2 for GlmU uridyltransferase activity [4] establishes N-acetyl-alpha-D-glucosamine 1-phosphate as the essential starting scaffold for generating unnatural UDP-sugar nucleotide libraries. Researchers developing novel glycosaminoglycan analogs via GlmU-mediated uridyl transfer must begin with authentic GlcNAc-1-P bearing an intact N-acetyl group; attempts to use C-2 sulfonamide or amine analogs will result in complete synthetic failure. This binary substrate discrimination directly informs procurement specifications for unnatural sugar nucleotide synthesis programs.

AGM1 Inhibitor Screening Assays

The crystal structure-validated requirement for N-acetyl group recognition by AGM1 residues Val-370 and Asn-389 [4] confirms that N-acetyl-alpha-D-glucosamine 1-phosphate is the only appropriate product standard or substrate analog for AGM1 inhibition assays. Screening programs targeting fungal AGM1 as an antifungal target must use authentic GlcNAc-1-P to establish baseline activity and validate competitive inhibition; non-acetylated analogs (glucose-1-phosphate, glucosamine-1-phosphate) lack the critical recognition motif and will not compete for the active site.

Bypassing GlmU Acetylation in Coupled Assays

Given the prokaryotic pathway architecture where glucosamine-1-phosphate is acetylated to GlcNAc-1-P by GlmU [4], researchers studying bacterial UDP-GlcNAc biosynthesis can use N-acetyl-alpha-D-glucosamine 1-phosphate to bypass the acetylation step entirely. This enables direct assessment of uridyltransferase activity independent of acetyltransferase function, particularly valuable when screening for inhibitors selective to the uridyltransferase domain. Procurement of GlcNAc-1-P rather than glucosamine-1-phosphate is required for this bypass strategy.

Application
Selection Property
Validation Focus
UDP-GlcNAc enzymatic synthesis
Pyrophosphorylase isoform substrate preference
Reaction yield and enzyme efficiency
Unnatural sugar nucleotide library preparation
Uridyltransferase C-2 amide recognition
Synthetic product identity confirmation
Phosphoacetylglucosamine mutase inhibitor screening
N-Acetyl group binding requirement
Active-site competition and baseline activity
Coupled assay bypassing acetylation
Pathway entry point for uridyltransferase
Independent assessment of uridyltransferase activity

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